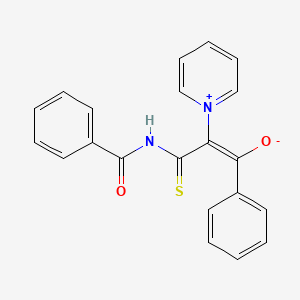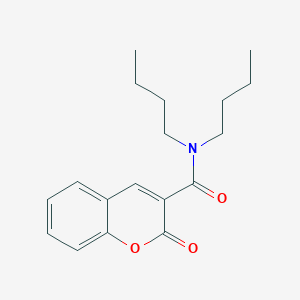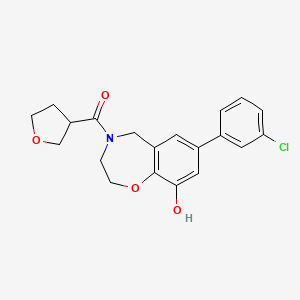![molecular formula C16H16N8S B5500151 N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)
N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including functionalization and substitution to achieve desired properties. For instance, the introduction and functionalization of side chains, as well as the substitution of hydrogen atoms or phenyl groups, play a crucial role in determining the compound's activity and specificity (Auzzi et al., 1983). Ethyl 2-(2-tert-Butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) has been utilized for the facile synthesis of related derivatives, showcasing the versatility and reactivity of the tetrazolyl group in these compounds (Kanno et al., 1991).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been determined through various spectroscopic techniques, including X-ray crystallography. These studies reveal the importance of structural features, such as the tetrazolyl group and the phenyl ring, in defining the compound's biological activity and chemical reactivity. The structure of related compounds, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been elucidated, highlighting the significance of substituents on the pyrazolopyrimidine core (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo a variety of chemical reactions, enabling the synthesis of a wide range of compounds with diverse biological activities. The reactivity of the 7-amino group and the influence of substituents on the pyrazolo[1,5-a]pyrimidine scaffold have been extensively studied, demonstrating the compound's versatility in organic synthesis (Bruni et al., 1994).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are critical for the compound's application in medicinal chemistry and materials science. The crystal structure analysis provides insight into the compound's solid-state organization and potential interactions with biological targets (Amarasekara et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and susceptibility to various chemical reactions, are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential as anti-inflammatory and antimicrobial agents, indicating the broad applicability of these compounds in drug development (Aggarwal et al., 2014).
Scientific Research Applications
Antitumor and Antimicrobial Activities
- Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, synthesized using compounds like N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit significant antitumor and antimicrobial activities. For instance, enaminones, which serve as key intermediates in the synthesis of these derivatives, have shown cytotoxic effects against human breast and liver carcinoma cell lines comparable to standard treatments like 5-fluorouracil (Riyadh, 2011).
Tuberculostatic Activity
- Structural analogs of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their tuberculostatic activity, showing promising results in combating tuberculosis. This highlights the compound's potential application in developing new antituberculous agents (Titova et al., 2019).
Inhibition of Phosphodiesterase
- Some derivatives of pyrazolo[1,5-a]pyrimidine, including those related to this compound, have been identified as specific inhibitors of cyclic GMP phosphodiesterase. This is particularly relevant in the context of developing therapeutic agents for conditions like hypertension (Dumaitre & Dodic, 1996).
Anti-Inflammatory and Antimicrobial Agents
- The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has also been directed towards discovering new anti-inflammatory and antimicrobial agents, demonstrating the compound's versatility in pharmaceutical development. Notably, certain derivatives have shown to possess significant activity against various microbial strains without inducing ulcerogenic effects, marking them as potential candidates for safer anti-inflammatory medications (Auzzi et al., 1983).
Discovery of Novel Fungicides
- Further research has led to the discovery of novel fungicides based on the pyrazolo[1,5-a]pyrimidine scaffold, underscoring the compound's utility in agricultural applications as well. These fungicides exhibit superior activity compared to existing products, providing a new avenue for controlling plant diseases (Liu et al., 2023).
properties
IUPAC Name |
N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-23-16(20-21-22-23)25-10-9-17-15-11-13(12-5-3-2-4-6-12)19-14-7-8-18-24(14)15/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKOSSXOKNDVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)
![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)
![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)
![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)
![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)
